(S)-1-Bromo-2-methylbutane chemical properties
(S)-1-Bromo-2-methylbutane chemical properties
An In-depth Technical Guide to the Chemical Properties of (S)-1-Bromo-2-methylbutane
Abstract
(S)-1-Bromo-2-methylbutane, a chiral bromoalkane, serves as a critical building block in asymmetric synthesis. Its significance lies in the reactivity of its carbon-bromine bond, which facilitates a range of chemical transformations while maintaining the stereochemical integrity of the chiral center. This document provides a comprehensive overview of the chemical and physical properties of (S)-1-Bromo-2-methylbutane, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.
Chemical and Physical Properties
(S)-1-Bromo-2-methylbutane is a colorless liquid with a distinct odor.[1] It is known for its optical activity and is a key intermediate in the synthesis of chiral molecules, such as nematic liquid crystals and optically active Grignard reagents.[1][2][3] It is insoluble in water and sensitive to light.[1][2][4]
Table 1: Physical and Chemical Properties of (S)-1-Bromo-2-methylbutane
| Property | Value | References |
| Molecular Formula | C₅H₁₁Br | [5] |
| Molecular Weight | 151.04 g/mol | |
| CAS Number | 534-00-9 | [2][4][5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 121-122 °C | [2][4][5][6] |
| Density | 1.223 g/mL at 25 °C | [2][4][5][6] |
| Refractive Index (n²⁰/D) | 1.445 | [2][4][5] |
| Optical Activity ([α]²¹/D) | +4.5° (c=5 in chloroform) | [4] |
| Flash Point | 22 °C (71.6 °F) | [5] |
| Water Solubility | Insoluble | [1][2][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (S)-1-Bromo-2-methylbutane. Data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are fundamental for confirming its structure and purity.
Table 2: Key Spectroscopic Data for (S)-1-Bromo-2-methylbutane
| Technique | Description | References |
| ¹H NMR | Spectra available for this compound confirm the proton environments. | [7] |
| ¹³C NMR | Spectra available for this compound confirm the carbon skeleton. | [7] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, showing the molecular ion peak and fragmentation patterns. | [8][9] |
| Infrared Spectroscopy (IR) | FTIR spectra are available for vibrational mode analysis. | [7][10] |
| Raman Spectroscopy | Raman spectra are available. | [7][10] |
Chemical Reactivity and Applications
The chemical behavior of (S)-1-Bromo-2-methylbutane is dominated by the electrophilic nature of the carbon atom bonded to the bromine. This makes it an excellent substrate for nucleophilic substitution reactions, particularly Sₙ2 reactions.
Nucleophilic Substitution (Sₙ2) Reactions
(S)-1-Bromo-2-methylbutane readily undergoes Sₙ2 reactions where a nucleophile attacks the primary carbon, leading to the displacement of the bromide ion in a single, concerted step.[11] This reaction proceeds with an inversion of stereochemistry. However, due to the chiral center at the adjacent carbon, the designation of the product's stereochemistry (R or S) depends on the priority of the incoming nucleophile. The presence of a methyl group on the β-carbon introduces some steric hindrance, which can slow the reaction rate compared to unbranched primary alkyl halides like 1-bromobutane.[12][13]
Caption: Sₙ2 reaction pathway for (S)-1-Bromo-2-methylbutane.
Applications in Synthesis
Due to its chirality and reactivity, (S)-1-Bromo-2-methylbutane is a valuable intermediate in various synthetic applications:
-
Asymmetric Synthesis : It serves as a chiral building block to introduce specific stereocenters into target molecules.[11]
-
Pharmaceuticals and Agrochemicals : It can be a precursor for synthesizing active pharmaceutical ingredients, herbicides, and pesticides.[14]
-
Liquid Crystals : It is used in the synthesis of chiral nematic liquid crystals, which are essential components in advanced display technologies.[1][2][3]
-
Grignard Reagents : It is a precursor for the synthesis of optically active Grignard reagents, which are vital for forming new carbon-carbon bonds with high enantioselectivity.[1][2]
Experimental Protocols
Stereoselective Synthesis
The most common methods for synthesizing enantiomerically pure (S)-1-Bromo-2-methylbutane start from the chiral precursor (S)-2-methyl-1-butanol, preserving the stereochemistry.[11]
Method 1: Reaction with Hydrobromic Acid (HBr)
-
Setup : A round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with (S)-2-methyl-1-butanol.
-
Reaction : Concentrated hydrobromic acid (48%) is added slowly to the alcohol. Sulfuric acid can be used as a catalyst.[15]
-
Heating : The mixture is heated to reflux (approximately 90-95 °C) for several hours (e.g., 12-16 hours) to ensure the reaction goes to completion.[15]
-
Workup : After cooling, the mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.
-
Washing : The organic layer is washed sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[15]
-
Drying : The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purification : The dried liquid is filtered, and the solvent (if any) is removed by rotary evaporation. The crude product is then purified by fractional distillation, collecting the fraction boiling at 121-122 °C.[15]
Caption: Synthesis and purification workflow for (S)-1-Bromo-2-methylbutane.
Analytical Procedures
-
Gas Chromatography (GC) : To determine the purity of the final product and to monitor the reaction progress. A column suitable for separating halogenated hydrocarbons should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded using a standard NMR spectrometer (e.g., 300 or 500 MHz) with deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Polarimetry : To confirm the stereochemical integrity and enantiomeric purity of the product. The optical rotation is measured using a polarimeter at the sodium D-line (589 nm), with the sample dissolved in a suitable solvent like chloroform.
Safety Information
(S)-1-Bromo-2-methylbutane is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: Hazard and Safety Information
| Category | Information | References |
| GHS Pictograms | Flame, Exclamation Mark | [5][16] |
| Signal Word | Danger | [5][16] |
| Hazard Statements | H225: Highly flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][16][17] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P261: Avoid breathing vapours.P280: Wear protective gloves, eye protection, and face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][16][18] |
| Personal Protective Equipment (PPE) | Eyeshields, face shields, chemical-resistant gloves, flame-retardant antistatic protective clothing, and a suitable respirator. | [18][19] |
| Incompatible Materials | Strong bases, oxidizing agents. | [19] |
| Fire-fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Vapors may form explosive mixtures with air. | [18][19] |
References
- 1. lookchem.com [lookchem.com]
- 2. (S)-1-Bromo-2-methylbutane | 534-00-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. (S)-1-Bromo-2-methylbutane | CAS#:534-00-9 | Chemsrc [chemsrc.com]
- 6. (S)-(+)-1-bromo-2-methylbutane [stenutz.eu]
- 7. (S)-1-Bromo-2-methylbutane(534-00-9) 1H NMR spectrum [chemicalbook.com]
- 8. Butane, 1-bromo-2-methyl-, (S)- [webbook.nist.gov]
- 9. Butane, 1-bromo-2-methyl-, (S)- [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. (S)-1-Bromo-2-methylbutane | 534-00-9 | Benchchem [benchchem.com]
- 12. allen.in [allen.in]
- 13. quora.com [quora.com]
- 14. nbinno.com [nbinno.com]
- 15. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
- 16. echemi.com [echemi.com]
- 17. chemical-label.com [chemical-label.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]

